2-Chloro-6-iodoaniline
Description
Overview of Aniline (B41778) Derivatives and their Significance in Chemical Research
Aniline and its derivatives are a class of organic compounds characterized by an amino group (-NH₂) attached to a benzene (B151609) ring. ontosight.ai They are fundamental building blocks in organic chemistry and serve as crucial intermediates in the synthesis of a wide array of commercial products. sci-hub.seresearchgate.net The versatility of the aniline structure allows for the creation of a vast number of derivatives with unique chemical and physical properties. ontosight.ai
The significance of aniline derivatives spans numerous industrial sectors. They are pivotal in the production of dyes and pigments, such as the azo dyes used extensively in the textile industry. ontosight.aiontosight.aiopenaccessjournals.com In the pharmaceutical field, the aniline scaffold is a key component in the synthesis of various drugs, including analgesics, antihistamines, and antibacterial agents. ontosight.aiopenaccessjournals.com Furthermore, these compounds are instrumental in the manufacturing of polymers like polyurethane, agricultural chemicals, and antioxidants for the rubber industry. sci-hub.seresearchgate.net The ability to modify the aniline core through various chemical reactions makes it an indispensable tool for researchers developing new materials and biologically active molecules. sci-hub.seopenaccessjournals.com
Introduction to Halogenation in Aromatic Systems
Halogenation is a fundamental type of electrophilic aromatic substitution reaction where a halogen atom replaces a hydrogen atom on an aromatic ring. purechemistry.orgwikipedia.org This process is a cornerstone of organic synthesis, enabling the creation of halogenated aromatic compounds that are valuable as products themselves or as intermediates for further chemical transformations. jk-sci.com The introduction of halogen atoms—chlorine, bromine, iodine, or fluorine—into an aromatic system can significantly alter the molecule's electronic properties and reactivity. jk-sci.com
The mechanism of aromatic halogenation typically involves two primary steps. First, an electrophilic halogen species is generated, often with the aid of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). purechemistry.orgwikipedia.orgmasterorganicchemistry.com These catalysts polarize the halogen-halogen bond, increasing the halogen's electrophilicity. jk-sci.com The second step is the attack of the electron-rich aromatic ring on the electrophilic halogen. purechemistry.org This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. purechemistry.org Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the halogenated product. jk-sci.commasterorganicchemistry.com For less reactive halogens like iodine, an oxidizing agent such as nitric acid is often required to generate the electrophilic iodine species. wikipedia.org
Contextualization of 2-Chloro-6-iodoaniline within the Broader Class of Dihaloanilines
Dihaloanilines are a specific subclass of aniline derivatives where two hydrogen atoms on the benzene ring have been replaced by halogen atoms. The nature and position of these halogens bestow distinct properties upon the molecule, making them highly useful synthetic intermediates. lookchem.com Aryl halides, including dihaloanilines, are critical building blocks for forming new carbon-carbon bonds through powerful methods like cross-coupling reactions. nih.govacs.org
This compound is a dihalogenated aniline featuring a chlorine atom at the 2-position and an iodine atom at the 6-position relative to the amino group. cymitquimica.com This specific arrangement of a chloro and an iodo group ortho to the amine functionality makes it a particularly interesting substrate for organic synthesis. The presence of two different halogens (Cl and I) with differing reactivities allows for selective, stepwise functionalization. For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, enabling chemists to introduce one substituent at the iodine-bearing position while leaving the chlorine atom intact for a subsequent transformation. This differential reactivity makes this compound a valuable precursor for creating complex, multi-substituted aromatic compounds, which are often key structures in pharmaceuticals and advanced materials. acs.orgcymitquimica.com
Chemical and Physical Properties of this compound
The following table summarizes key properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 84483-28-3 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₆H₅ClIN | nih.govsigmaaldrich.com |
| Molecular Weight | 253.47 g/mol | nih.govsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 66-67 °C | chemicalbook.com |
| Boiling Point | 273.1 ± 25.0 °C (Predicted) | chemicalbook.com |
| InChI Key | UTFIHWOTCWJTGT-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| SMILES | C1=CC(=C(C(=C1)I)N)Cl | nih.gov |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIHWOTCWJTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529213 | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84483-28-3 | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Iodoaniline and Its Derivatives
Direct Synthesis Approaches
Direct synthesis of 2-chloro-6-iodoaniline can be approached through several established reaction pathways in organic chemistry. These methods primarily involve the manipulation of substituent groups on an aromatic ring to achieve the target molecule.
Electrophilic Aromatic Substitution Strategies for Haloanilines
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds like benzene (B151609) derivatives. wikipedia.orgyoutube.com In the context of aniline (B41778), the amino (-NH₂) group is a potent activating group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. chemistrysteps.combyjus.com This high reactivity, however, can lead to multiple substitutions and other side reactions. libretexts.org
To achieve selective halogenation, the reactivity of the aniline ring must be modulated. This is a key consideration in the synthesis of haloanilines. pearson.com The directing effects of the substituents play a crucial role in determining the final product's structure. For instance, both chlorine and iodine are halogens and are also ortho, para-directing, although they are deactivating groups. makingmolecules.com The synthesis of a di-substituted aniline like this compound requires a strategic sequence of halogenation steps.
Multi-step Synthesis from Precursor Anilines
A common and effective strategy for synthesizing polysubstituted anilines involves a multi-step sequence starting from aniline itself. This approach provides better control over the regiochemistry of the final product.
To control the high reactivity of the amino group, it is often protected via acetylation. allen.in Aniline reacts with acetic anhydride (B1165640) to form acetanilide (B955). libretexts.orgchegg.com This conversion of the amino group to an acetamido group (-NHCOCH₃) moderates its activating effect, making the aromatic ring less susceptible to over-halogenation. libretexts.orgpearson.com The steric bulk of the acetyl group also favors substitution at the less hindered para position. chemistrysteps.com
Following acetylation, the acetanilide can be subjected to halogenation. For the synthesis of this compound, a chlorination step is typically performed first. This would be followed by iodination.
Once the desired halogenation pattern is achieved on the acetanilide ring, the acetyl protecting group is removed. This is accomplished through hydrolysis, typically under acidic or basic conditions, to regenerate the amino group and yield the halogenated aniline. rsc.orgstudy.comstudy.com
The final step in this multi-step synthesis is the introduction of the iodine atom. Starting with 2-chloroaniline (B154045), iodination can be carried out using various iodinating agents. Iodine monochloride (ICl) is a common reagent for the iodination of anilines. nih.gov Another approach involves the use of elemental iodine in the presence of an oxidizing agent. The reaction conditions must be carefully controlled to ensure the iodine is directed to the ortho position relative to the amino group and meta to the chloro group.
A study on the iodination of chlorinated aromatic compounds using silver salts has shown that these methods can provide access to valuable iodoarenes. nih.gov
Table 1: Summary of a Multi-Step Synthesis Approach
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Acetylation | Aniline, Acetic Anhydride | Acetanilide |
| 2 | Chlorination | Acetanilide, Chlorinating Agent | 2-Chloroacetanilide |
| 3 | Hydrolysis | 2-Chloroacetanilide, Acid/Base | 2-Chloroaniline |
| 4 | Iodination | 2-Chloroaniline, Iodinating Agent | This compound |
Diazotization and Halogenation Reactions
An alternative and powerful method for introducing halogens onto an aromatic ring is through the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com This reaction involves the conversion of a primary aromatic amine into a diazonium salt, which can then be replaced by a variety of nucleophiles, including halides. scribd.com
The process begins with the diazotization of an aniline derivative, which is the reaction of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures. mnstate.edu The resulting diazonium salt is a versatile intermediate.
For the synthesis of this compound, one could envision starting with a precursor aniline that already has one of the halogens in place. For example, if one were to start with an aminobenzene derivative that could be converted to this compound, the amino group could be replaced with a halogen via a Sandmeyer-type reaction. The Sandmeyer reaction is particularly useful for introducing chlorine or bromine using copper(I) salts as catalysts. nih.gov While direct iodination is often feasible, the Sandmeyer reaction provides an alternative route, especially when direct iodination proves difficult or results in poor yields.
Table 2: Key Reactions in the Synthesis of Haloanilines
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Acetylation | Protection of the amino group to moderate its reactivity. | Acetic Anhydride |
| Halogenation | Introduction of halogen atoms onto the aromatic ring. | Cl₂, Br₂, I₂, ICl |
| Hydrolysis | Removal of the acetyl protecting group. | H⁺/H₂O or OH⁻/H₂O |
| Diazotization | Conversion of a primary arylamine to a diazonium salt. | NaNO₂, HCl (0-5 °C) |
| Sandmeyer Reaction | Replacement of the diazonium group with a halide. | CuCl, CuBr |
Transformations and Derivatizations of this compound
The chemical reactivity of this compound is largely dictated by the interplay of its three functional groups: the nucleophilic amino group and the two halogen atoms at the ortho positions, which are amenable to various coupling and substitution reactions.
Reductive Deamination Reactions
Reductive deamination provides a method for the removal of an amino group from an aromatic ring, a process that can be synthetically useful for accessing specific substitution patterns that might be difficult to achieve through direct halogenation or other electrophilic aromatic substitution reactions.
In this methodology, the substituted aniline is dissolved in DMF, and isoamyl nitrite is added. The reaction mixture is then heated to facilitate the diazotization and subsequent reduction. The use of DMF as a solvent is crucial as it is believed to act as the hydrogen atom donor in the reduction step. This reaction is particularly noteworthy for its efficiency and the mild conditions under which it proceeds.
Representative Reaction Conditions for Reductive Deamination:
| Reagent/Solvent | Role |
| Isoamyl Nitrite | Diazotizing agent |
| N,N-Dimethylformamide (DMF) | Solvent and hydrogen donor |
The reductive deamination of halogenated anilines has been successfully adapted to microscale laboratory settings. This approach offers several advantages, including reduced consumption of starting materials and reagents, enhanced safety, and often, simplified purification procedures. The deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) using isoamyl nitrite in DMF has been reported to be particularly amenable to microscale synthesis, with product yields typically exceeding 75%. The smaller scale allows for more efficient heat transfer and mixing, which can contribute to higher yields and cleaner reaction profiles.
Cross-Coupling Reactions
The presence of a chloro and an iodo substituent on the aniline ring makes this compound an excellent substrate for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are widely employed for their ability to facilitate a broad range of cross-coupling reactions with high efficiency and functional group tolerance. The differential reactivity of the C-I and C-Cl bonds in this compound can, in principle, allow for selective functionalization.
The synthesis of molecules with axial chirality, a type of stereoisomerism arising from restricted rotation about a single bond, is a significant area of research in asymmetric synthesis. Sulfonamides derived from sterically hindered anilines, such as those with bulky ortho substituents, can exhibit axial chirality. Palladium-catalyzed N-allylation of such sulfonamides is a key method for the enantioselective synthesis of these chiral molecules.
While the direct N-allylation of a sulfonamide derived from this compound is not explicitly detailed in the provided search results, the general strategy has been successfully applied to other 2,6-disubstituted anilines. For instance, the palladium-catalyzed N-allylation of secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group has been shown to produce rotationally stable N-C axially chiral N-allylated sulfonamides with good enantioselectivity. This transformation, often referred to as a Tsuji-Trost allylation, typically employs a palladium catalyst in conjunction with a chiral ligand.
Given the structural similarities, it is highly probable that an N-sulfonylated derivative of this compound would be a suitable substrate for a similar palladium-catalyzed enantioselective N-allylation to generate axially chiral sulfonamides. The bulky chloro and iodo groups would provide the necessary steric hindrance to restrict rotation around the N-aryl bond, thus establishing the chiral axis.
General Conditions for Palladium-Catalyzed N-Allylation for Axially Chiral Sulfonamides:
| Component | Example | Role |
| Substrate | N-(2,6-disubstituted-phenyl)sulfonamide | Precursor to the axially chiral product |
| Allylic Partner | Allyl acetate (B1210297) | Source of the allyl group |
| Catalyst | (allyl-PdCl)₂ | Palladium source |
| Chiral Ligand | (S,S)-Trost ligand | Induces enantioselectivity |
| Base | - | To deprotonate the sulfonamide |
| Solvent | - | Reaction medium |
Palladium-Catalyzed Reactions
Sonogashira Cross-Coupling in Indole (B1671886) Synthesis
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction has been effectively utilized in the synthesis of indoles, a core structure in many biologically active compounds. nih.gov The general approach involves the coupling of an o-iodoaniline derivative, such as this compound, with a terminal acetylene. The resulting o-(1-alkynyl)aniline intermediate can then undergo cyclization to form the indole ring. nih.gov
A two-step approach for synthesizing 2,3-disubstituted indoles highlights this methodology. nih.gov The first step is the Sonogashira coupling of N,N-dialkyl-o-iodoanilines with various terminal alkynes. This reaction proceeds under standard conditions using a palladium-copper catalyst system, and N,N-dialkyl-o-iodoanilines exhibit high reactivity. nih.gov The subsequent step involves an electrophilic cyclization of the N,N-dialkyl-o-(1-alkynyl)aniline intermediate to yield the final indole product. nih.gov
| N,N-Dialkyl-o-iodoaniline | Terminal Alkyne | Reaction Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Generic N,N-dialkyl-2-iodoaniline | Aryl, vinylic, alkyl, and silyl-substituted acetylenes | PdCl₂(PPh₃)₂ (2 mol %), CuI (1 mol %), Et₃N, 50 °C | High yields in most cases | nih.gov |
| N-substituted 2-iodoaniline (B362364) | Terminal alkyne | Microwave-assisted, one-pot, with subsequent aryl iodide addition | Moderate to excellent yields | nih.gov |
Copper-Catalyzed Reactions
Copper catalysis is a cornerstone of modern organic synthesis due to copper's abundance, low cost, and versatile reactivity. beilstein-journals.org It enables a wide array of transformations, including crucial cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org In the context of this compound and related haloanilines, copper-catalyzed reactions are particularly valuable for constructing heterocyclic systems.
One notable application is the synthesis of 3-indolylquinones through a tandem reaction of 2-alkynylanilines with benzoquinones. nih.govresearchgate.net This process involves a copper-catalyzed one-pot sequential intramolecular hydroamination (C–N bond formation) followed by an oxidative C–C coupling. nih.gov A plausible mechanism suggests the oxidation of copper(I) to copper(II), which then reacts with the 2-alkynyl aniline to form a vinyl cuprate (B13416276) intermediate. This intermediate undergoes a 1,2-migratory reaction with benzoquinone to produce the final product. nih.gov
Copper catalysis is also employed in the synthesis of other heterocyclic structures like benzothiazoles. acs.org An efficient method involves the copper-catalyzed condensation of 2-aminobenzenethiols with a wide range of nitriles, furnishing 2-substituted benzothiazoles in excellent yields. acs.org Another approach utilizes a cascade three-component reaction of amines, carbon disulfide, and 2-iodoanilines with a heterogeneous copper catalyst to form 2-aminobenzothiazoles. researchgate.net The high activation energies typically required in reactions involving oxygen can be overcome with copper catalysts, which facilitate turnover in net oxidative processes. nih.gov
Ligand-Free Copper-Catalyzed Syntheses
A significant advancement in copper catalysis is the development of ligand-free reaction systems. These methods offer advantages in terms of cost, simplicity, and ease of product purification by eliminating the need for often expensive and complex organic ligands.
A versatile synthesis of indoles has been achieved through the conjugate addition of N-formyl-2-haloanilines to activated acetylenes, followed by a copper-catalyzed intramolecular C-arylation. nih.gov This C-arylation step is performed effectively using copper(II) acetate as the catalyst in the absence of any external ligands. nih.gov Mechanistic studies suggest that copper(II) is reduced to the active copper(I) species, which drives the catalytic cycle. nih.gov
Similarly, an improved and ligand-free copper-catalyzed cyclization method has been developed for the efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. nih.govrsc.org This approach avoids harsh reagents and high temperatures, proving to be robust and efficient, with yields of up to 98%. nih.govrsc.org The reaction of 2-iodoaniline under these conditions has been shown to produce the desired product in high yield (85%). nih.gov Ligand-free copper(I)-catalyzed cascade reactions have also been used to couple 2-iodoanilines with various isothiocyanates to produce N-substituted-2-aminobenzothiazoles in good yields under mild conditions. researchgate.net
| Reactants | Product | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| N-formyl-2-haloanilines + Acetylenic sulfones/ketones/esters | Indoles | Copper(II) acetate | Intramolecular C-arylation without external ligands. | nih.gov |
| o-Bromoarylamine + Nitriles | Benzimidazoles | Copper catalyst | Mild, ligand-free conditions; yields up to 98%. | nih.govrsc.org |
| 2-Iodoanilines + Isothiocyanates | N-substituted-2-aminobenzothiazoles | CuI / Cs₂CO₃ / DMSO | One-pot cascade method under mild conditions. | researchgate.net |
Formation of Complex Organic Molecules
The synthesis of complex organic molecules, which may feature bulky structures or inherent instability, presents a significant challenge in chemistry. eurekalert.org Developing efficient, multi-step reaction sequences is key to accessing these intricate structures, which have potential applications in biomedical research and materials science. eurekalert.org Substituted haloanilines like this compound serve as foundational starting materials for building such molecular complexity.
The synthetic routes previously described, such as the Sonogashira coupling followed by cyclization to form polysubstituted indoles, exemplify the creation of complex heterocyclic systems from simpler precursors. nih.govnih.gov Similarly, the copper-catalyzed tandem reactions that yield 3-indolylquinones demonstrate the assembly of multiple components into a more complex and functionalized molecule in a single pot. nih.gov The development of methodologies for synthesizing benzimidazoles and benzothiazoles further highlights the utility of 2-haloanilines in constructing diverse and valuable heterocyclic cores. researchgate.netnih.govrsc.org These methods transform a relatively simple aniline derivative into elaborate structures that are otherwise difficult to synthesize. eurekalert.org
Synthesis of Related Halogenoaminopyrazole Derivatives
While not directly starting from this compound, the synthesis of related halogenoaminopyrazole derivatives illustrates the broader context of creating halogenated, nitrogen-containing heterocyclic compounds. nih.gov New haloaminopyrazole derivatives, differing in the number of pyrazole (B372694) nuclei and the type of halogen substituent (fluorine or chlorine) on an attached phenyl ring, have been synthesized and characterized. nih.gov
The synthesis of these compounds was achieved through a modified Mannich reaction, performed in two steps. nih.gov The structural formulas of all synthesized compounds, including intermediates and final products, were confirmed using spectroscopic and microanalysis methods. nih.gov For example, compounds containing a chlorine atom on the phenyl ring proved to be among the most active in subsequent biological testing. nih.gov This synthetic work demonstrates established pathways for creating other classes of halogenated heterocyclic amines, which share structural motifs with derivatives of this compound.
Spectroscopic Characterization Techniques and Advanced Analytical Methods
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. For 2-Chloro-6-iodoaniline, this involves analyzing the stretching and bending vibrations of its constituent bonds, such as N-H, C-H, C-N, C-C, C-Cl, and C-I. These vibrational modes are sensitive to the molecule's structure and its chemical environment. researchgate.netcdnsciencepub.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The IR spectrum of an organic compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of its bonds.
For primary aromatic amines like this compound, characteristic N-H stretching vibrations are observed in the region of 3300-3500 cm⁻¹. libretexts.org Typically, two distinct bands are present, corresponding to the asymmetric and symmetric stretching modes of the amino group. libretexts.org The positions of these bands can be influenced by hydrogen bonding. cdnsciencepub.com Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C-N stretching absorption for aromatic amines is typically found between 1200 and 1350 cm⁻¹. libretexts.org The presence of halogen substituents also gives rise to characteristic absorptions in the lower frequency "fingerprint" region of the spectrum. For instance, the C-Cl stretching vibration is expected in the range of 800-600 cm⁻¹, while the C-I stretch occurs at even lower wavenumbers, typically below 600 cm⁻¹.
Table 1: General Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-N (Aromatic Amine) | Stretch | 1200 - 1350 |
| C-Cl | Stretch | 800 - 600 |
| C-I | Stretch | < 600 |
Note: The exact positions of these absorptions can vary depending on the specific molecular environment and intermolecular interactions.
Attenuated Total Reflectance (ATR) Spectroscopy in Organic Chemistry Research
Attenuated Total Reflectance (ATR) spectroscopy is a powerful sampling technique often used in conjunction with Fourier-transform infrared (FTIR) spectroscopy. It allows for the direct analysis of solid and liquid samples with minimal to no preparation. mt.comwikipedia.org The technique is based on the principle of total internal reflection, where an infrared beam is passed through a crystal of high refractive index. wikipedia.organton-paar.com An evanescent wave is generated at the point of reflection, which penetrates a short distance into the sample placed in close contact with the crystal. wikipedia.organton-paar.com This interaction results in the attenuation of the infrared beam at specific frequencies, yielding a spectrum that is characteristic of the sample. anton-paar.com
ATR-FTIR spectroscopy is particularly useful for monitoring the synthesis of haloanilines, including multi-substituted compounds like 4-bromo-2-chloro-6-iodoaniline (B12088954). harricksci.com This technique can be effectively employed to identify the intermediates and final products throughout a synthetic route. harricksci.com Its ease of use and the minimal sample preparation required make it a rapid and efficient analytical tool in a laboratory setting. wikipedia.orgharricksci.com For instance, during a multi-step synthesis, small samples can be withdrawn from the reaction mixture and analyzed directly on the ATR crystal to track the disappearance of starting materials and the appearance of products.
While both ATR and traditional transmission IR spectroscopy provide information about a sample's vibrational modes, their spectra can exhibit some differences. mt.comharricksci.com In transmission spectroscopy, the infrared beam passes directly through the sample. For ATR, the depth of penetration of the evanescent wave into the sample is dependent on the wavelength of the light, the angle of incidence, and the refractive indices of the ATR crystal and the sample. wikipedia.org
This can lead to variations in the relative intensities of absorption bands between the two techniques. For thick samples, ATR spectra often show more intense bands at longer wavelengths (lower wavenumbers) compared to transmission spectra. harricksci.com However, for thin films, the ATR spectra are generally very similar to transmission spectra. harricksci.com When comparing an ATR spectrum to a library of transmission spectra, it is important to consider these potential differences. The peak positions, however, remain largely consistent between the two methods, allowing for reliable functional group identification. harricksci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H-NMR Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for the aromatic and amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the chlorine and iodine atoms, along with the electron-donating amino group, results in a specific pattern of signals in the aromatic region of the spectrum.
For this compound, the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a signal for the amine protons (NH₂) as a broad singlet around 4.53 ppm. rsc.org The aromatic protons appear as distinct multiplets. A doublet of doublets is observed at 7.54 ppm, and another doublet of doublets at 7.23 ppm, with a triplet at 6.41 ppm. rsc.org The coupling patterns (doublet of doublets and triplet) arise from the spin-spin interactions between adjacent protons on the aromatic ring, providing valuable information about their relative positions. rsc.org
Table 2: ¹H-NMR Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.54 | dd | J₁ = 8.0, J₂ = 1.6 | Aromatic H |
| 7.23 | dd | J₁ = 8.0, J₂ = 1.6 | Aromatic H |
| 6.41 | t | J = 8.4 | Aromatic H |
| 4.53 | s | - | NH₂ |
dd = doublet of doublets, t = triplet, s = singlet
The integration of the signals in the ¹H-NMR spectrum corresponds to the number of protons giving rise to each signal, further confirming the structure of the molecule.
¹³C-NMR Characterization of Carbon Frameworks
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is an essential technique for elucidating the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronic effects of the three substituents: the amino (-NH₂), chloro (-Cl), and iodo (-I) groups.
The amino group is a strong activating group, donating electron density to the ring through resonance, which typically causes an upfield shift (shielding) for the ortho and para carbons. Conversely, the halogens (chlorine and iodine) are deactivating groups due to their inductive electron-withdrawing effect, which generally causes a downfield shift (deshielding) of the directly attached (ipso) carbons and other carbons in the ring. nih.gov However, halogens also exhibit a resonance effect, donating electron density, which complicates the net effect on chemical shifts. For heavier halogens like bromine and iodine, spin-orbit (SO) coupling also plays a significant role in determining the magnetic shielding of the carbon nuclei. nih.gov
In substituted anilines, the electronic character of substituents systematically modifies the sensitivity of the carbon signals. nih.gov The ¹³C-NMR spectrum of this compound is expected to show six distinct signals for the aromatic carbons, as the substitution pattern renders them chemically non-equivalent. The chemical shifts can be predicted by considering the additive effects of each substituent on the benzene ring. The ipso-carbons—C2 (bonded to chlorine) and C6 (bonded to iodine)—are expected to be significantly affected. The carbon bearing the iodine atom (C6) is anticipated to be shifted significantly upfield due to the "heavy atom effect," while the carbon attached to the amino group (C1) will be shifted downfield.
Table 1: Predicted ¹³C-NMR Chemical Shifts for Aromatic Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
| C1-NH₂ | ~145-150 | Downfield shift due to amino group's electronegativity and resonance. |
| C2-Cl | ~130-135 | Downfield shift from chlorine's inductive effect. |
| C3 | ~128-132 | Influenced by ortho-Cl and meta-NH₂ and -I groups. |
| C4 | ~120-125 | Influenced by meta-Cl and -I groups and para-NH₂ group (shielding). |
| C5 | ~135-140 | Influenced by ortho-I and meta-NH₂ and -Cl groups. |
| C6-I | ~90-95 | Significant upfield shift due to the heavy atom effect of iodine. |
Note: The values in the table are estimations based on substituent effects in related compounds and are not experimental data for this compound.
Mass Spectrometry (MS)
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry, particularly suitable for non-volatile and thermally unstable polar compounds like this compound. creative-proteomics.comillinois.edu In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgumd.edu This process sputters sample and matrix molecules from the surface into the gas phase as ions. nih.gov
FAB is a low-fragmentation technique that primarily produces intact protonated molecules, denoted as [M+H]⁺, or deprotonated molecules, [M-H]⁻. wikipedia.org For this compound (molecular weight 253.47 g/mol ), the positive ion FAB spectrum would be expected to show a prominent quasi-molecular ion peak at m/z 254, corresponding to the [M+H]⁺ species. scbt.comnih.gov
A key feature in the mass spectrum of this compound would be the isotopic pattern for the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the [M+H]⁺ peak would appear as a pair of signals: one at m/z 254 (for the ³⁵Cl isotope) and another at m/z 256 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1. This characteristic isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecule.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the mass percentage composition of a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample of this compound. The molecular formula for this compound is C₆H₅ClIN. scbt.comsigmaaldrich.com
Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), iodine (126.90 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a pure sample should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity and purity.
Table 2: Theoretical Elemental Composition of this compound (C₆H₅ClIN)
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 28.43% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.99% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.00% |
| Iodine (I) | 126.90 | 1 | 126.90 | 50.07% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.53% |
| Total | 253.466 | 100.00% |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic properties of the substituted benzene ring, which acts as a chromophore.
The aniline (B41778) molecule itself exhibits characteristic absorption bands arising from π → π* transitions within the aromatic ring. The presence of the amino (-NH₂), chloro (-Cl), and iodo (-I) substituents modifies these transitions. The amino group is a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. It enhances the electron density of the benzene ring through resonance, causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.
The halogen atoms also act as auxochromes. Their presence further influences the positions of the absorption bands. Theoretical studies on related molecules like m-iodoaniline have utilized Density Functional Theory (DFT) to analyze electronic characteristics and predict UV-Vis spectra, correlating the electronic transitions with the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.org
Analysis of Absorption and Emission Properties
The absorption properties of this compound are characterized by specific wavelengths of maximum absorbance (λmax). For substituted anilines, two primary absorption bands originating from π → π* transitions are typically observed. These correspond to the E₂-band (short-wavelength, high-intensity) and the B-band (long-wavelength, lower-intensity), which are derived from the electronic transitions of benzene.
The combined electronic effects of the -NH₂, -Cl, and -I groups are expected to cause a significant bathochromic shift of the B-band into the near-UV region. The electron-donating amino group and the resonance effects of the halogens increase the energy of the HOMO without significantly affecting the LUMO, thereby reducing the HOMO-LUMO energy gap. chemrxiv.org A smaller energy gap corresponds to the absorption of lower-energy light, hence a shift to longer wavelengths.
While absorption properties are readily studied, information on the emission (fluorescence) properties of this compound is less common. Generally, many aniline derivatives are fluorescent. However, the presence of heavy atoms like iodine can significantly decrease or quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state, favoring phosphorescence over fluorescence. Therefore, this compound may exhibit weak fluorescence but potentially measurable phosphorescence.
X-ray Diffraction (XRD) and Crystallography of this compound
X-ray diffraction (XRD) is a cornerstone analytical technique for the characterization of crystalline materials, providing fundamental insights into the atomic and molecular structure. This method is divided into two primary techniques: single-crystal X-ray diffraction (SC-XRD) for the precise determination of molecular structures, and powder X-ray diffraction (PXRD) for the analysis of polycrystalline bulk samples. A thorough review of scientific literature and crystallographic databases reveals a notable absence of published experimental XRD data for the specific compound this compound.
Single-Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to determine key structural parameters, including unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles.
Despite the utility of this technique, a search of publicly available scientific literature and crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield any reports on the single-crystal structure of this compound. Consequently, detailed crystallographic data for this compound, which would typically be presented in a data table, is not available. For comparison, the crystal structure of its isomer, 2-chloro-4-iodoaniline, has been determined and reported, but this data cannot be substituted due to the specific focus of this article.
Table 3.5.1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₅ClIN |
| Crystal System | Data not available in published literature. |
| Space Group | Data not available in published literature. |
| a (Å) | Data not available in published literature. |
| b (Å) | Data not available in published literature. |
| c (Å) | Data not available in published literature. |
| α (°) | Data not available in published literature. |
| β (°) | Data not available in published literature. |
| γ (°) | Data not available in published literature. |
| Volume (ų) | Data not available in published literature. |
| Z | Data not available in published literature. |
Powder X-ray Diffraction for Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is widely used for phase identification, assessing sample purity, and investigating polymorphism—the ability of a compound to exist in multiple crystal forms. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid.
Similar to the case of single-crystal analysis, a comprehensive search of scientific and technical databases indicates that no experimental powder X-ray diffraction patterns for this compound have been published. Therefore, research findings related to its phase purity, polymorphic forms, or other material characteristics determined by PXRD cannot be provided. While studies on other substituted anilines exist, this information falls outside the strict scope of this article.
Table 3.5.2: Powder X-ray Diffraction Findings for this compound
| Parameter | Findings |
|---|---|
| Phase Identification | No published PXRD pattern is available for reference. |
| Polymorphism Screening | No studies on the polymorphic forms of this compound have been reported. |
| Material Purity | PXRD data for purity assessment is not available in the literature. |
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Iodoaniline
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to modern chemistry, providing deep insights into molecular properties at the atomic and electronic levels.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. A DFT study of 2-chloro-6-iodoaniline would typically involve geometry optimization to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequency calculations are often performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. However, specific DFT studies yielding these data for this compound have not been identified in the searched literature.
Ab Initio and Semiempirical Calculations
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate results but are computationally expensive. Semiempirical calculations, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate than ab initio methods. A comprehensive computational investigation of this compound would benefit from these approaches to corroborate findings from DFT and to explore excited state properties. At present, no specific ab initio or semiempirical studies focused on this compound are available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent, would provide valuable information about its conformational dynamics, solvation structure, and transport properties. Such simulations could reveal how the molecule behaves in a realistic chemical environment. The scientific literature, however, does not appear to contain any reports of molecular dynamics simulations specifically performed on this compound.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its chemical reactivity. Various descriptors derived from computational calculations can quantify and visualize this reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. For this compound, a detailed analysis of the spatial distribution and energies of these orbitals would predict its behavior in various chemical reactions. Regrettably, specific HOMO and LUMO energy values and visualizations for this compound are not documented in the available research.
Molecular Electrostatic Potential (MEP) Maps and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). An MEP map of this compound would clearly delineate the reactive sites on the molecule, guiding the prediction of its chemical behavior. As with the other computational analyses, specific MEP maps for this compound are not found in the current scientific literature.
Mulliken Population Analysis
Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and the nature of chemical bonds. This analysis is performed by partitioning the total electron population among the atoms in the molecule. The resulting Mulliken charges can help in understanding the molecule's reactivity, with more negative atoms often indicating nucleophilic sites and more positive atoms indicating electrophilic sites. For this compound, this analysis would reveal the electronic influence of the chloro, iodo, and amino substituents on the benzene (B151609) ring.
Thermodynamic Properties Calculation
Computational chemistry allows for the calculation of various thermodynamic properties of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT) or other ab initio approaches. Key thermodynamic parameters that can be calculated include:
Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound from its elements.
Entropy (S°): A measure of the randomness or disorder of the molecule.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.
These calculated properties are valuable for predicting the stability and reactivity of this compound under various conditions.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which are crucial for interpreting experimental spectra and confirming the structure of a molecule. Computational methods can simulate:
Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be predicted. This helps in assigning specific absorption bands to the vibrational modes of the molecule, such as the N-H stretches of the amino group or the C-Cl and C-I stretches.
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to aid in structural elucidation.
UV-Visible Spectra: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which provides information about the electronic structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or other properties.
Correlation of Molecular Structure with Biological Activity
QSAR studies for a series of compounds, which could include this compound, would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then statistically correlated with a measured biological activity (e.g., enzyme inhibition, toxicity). A robust QSAR model can then be used to predict the activity of new, untested compounds based on their structure. For this compound, such a model would help in understanding how the chloro, iodo, and amino groups contribute to its biological effects.
Prediction of Toxicity and Environmental Fate (Excluding Specific Toxicological Information)
QSAR models are also widely used to predict the potential toxicity and environmental fate of chemicals. By developing models based on data from a set of known compounds, it is possible to predict properties such as:
Aquatic Toxicity: The potential harm to aquatic organisms.
Biodegradability: The likelihood that the compound will be broken down by microorganisms in the environment.
Bioaccumulation Potential: The tendency of the compound to accumulate in living organisms.
For this compound, these predictive models would be instrumental in assessing its potential environmental impact without the need for extensive experimental testing.
Applications and Research Utility in Advanced Chemical Disciplines
Organic Synthesis and Synthetic Methodology Development
In the field of organic synthesis, 2-Chloro-6-iodoaniline serves as a versatile intermediate, enabling the construction of intricate molecular architectures. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted in multi-step synthetic sequences.
Building Block for Complex Organic Molecules
The primary utility of this compound in synthetic chemistry is its role as a foundational building block. smolecule.com The presence of both an iodine and a chlorine atom allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. Chemists can exploit the higher reactivity of the carbon-iodine bond, typically in palladium-catalyzed reactions, to introduce new carbon-carbon or carbon-heteroatom bonds, while leaving the more stable carbon-chlorine bond intact for subsequent transformations. This stepwise functionalization is a powerful strategy for assembling complex organic molecules from simpler, well-defined fragments.
Precursor in the Synthesis of Substituted Indoles
A notable application of this compound is in the synthesis of substituted indoles, a core heterocyclic motif found in a vast number of natural products and pharmaceuticals. The compound is an ideal substrate for the Larock indole (B1671886) synthesis, a powerful method that involves the palladium-catalyzed reaction of an ortho-iodoaniline with an alkyne. nih.gov
In this process, the this compound undergoes a catalytic cycle involving oxidative addition of the C-I bond to a palladium(0) complex, followed by alkyne insertion and reductive elimination to form the indole ring. The resulting indole is substituted at the 2- and 3-positions by the groups from the alkyne and retains the chlorine atom at the 7-position of the indole core. This chlorine atom can then be used for further chemical modifications, making this compound a valuable precursor for creating a library of diversely functionalized indoles. nih.gov
Summary of Synthetic Applications
| Application | Key Reaction Type | Role of this compound | Resulting Structure |
| Complex Molecule Synthesis | Palladium-Catalyzed Cross-Coupling | Versatile intermediate with multiple reaction sites. smolecule.com | Sequentially functionalized aromatic compounds. |
| Substituted Indole Synthesis | Larock Indole Synthesis | ortho-iodoaniline precursor. nih.gov | 2,3,7-trisubstituted indoles. |
| N-C Axially Chiral Sulfonamides | Asymmetric N-Allylation/N-Arylation | 2,6-disubstituted aniline (B41778) scaffold. nih.govnih.gov | Atropisomeric sulfonamides with restricted C-N bond rotation. |
Intermediate in the Formation of N-C Axially Chiral Sulfonamides
The 2,6-disubstituted pattern of this compound makes it a valuable intermediate in the synthesis of atropisomers, specifically N-C axially chiral sulfonamides. nih.gov These molecules possess axial chirality due to restricted rotation around the nitrogen-carbon (N-C) single bond, a structural feature of increasing importance in drug design and asymmetric catalysis.
The synthesis of these chiral sulfonamides often begins with the conversion of the aniline to a secondary sulfonamide. Subsequent catalytic enantioselective reactions, such as a palladium-catalyzed N-allylation (Tsuji-Trost reaction), can then be used to introduce a third bulky group onto the nitrogen atom. nih.govnih.gov The presence of the two ortho substituents (chloro and iodo) on the phenyl ring creates significant steric hindrance, which restricts free rotation around the N-C bond, thus locking the molecule into stable, separable enantiomers. nih.govmdpi.com
Medicinal Chemistry Research
The structural features of this compound also make it a compound of interest in medicinal chemistry, where it can serve as a scaffold for the development of new biologically active agents.
Exploration for New Therapeutic Agents (Excluding Dosage/Administration)
Halogenated anilines are recognized for their potential biological activities, and this compound is explored as a scaffold for discovering new therapeutic agents. smolecule.com Research into compounds with similar structures has indicated potential antimicrobial and anticancer properties. smolecule.com The specific substitution pattern of this compound provides a unique three-dimensional shape and electronic profile that can be fine-tuned to optimize interactions with biological targets. Medicinal chemists utilize it as a starting point, modifying the amino group or using the halogen atoms as handles to build more complex molecules for screening in various disease models.
Enzyme Inhibition Studies
Summary of Medicinal Chemistry Research Areas
| Research Area | Rationale | Potential Outcome |
| New Therapeutic Agents | Halogenated anilines often exhibit biological activity. smolecule.com | Identification of new lead compounds for drug discovery, particularly in oncology and infectious diseases. |
| Enzyme Inhibition | The compound's functional groups can interact with enzyme active sites. smolecule.comresearchgate.net | Development of potent and selective enzyme inhibitors for therapeutic intervention. |
Materials Science and Functional Materials Development
The development of novel functional materials relies on designing molecules that can self-assemble into ordered structures with specific properties. The structure of this compound, featuring an amino group, a chloro atom, and an iodo atom, offers multiple points for intermolecular interactions. researchgate.net These interactions are crucial for the formation of supramolecular assemblies and crystal engineering.
The amino group can act as a hydrogen bond donor, while the nitrogen and halogen atoms can act as acceptors. researchgate.net Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly used in the design of materials like liquid crystals, nonlinear optical materials, and conductive materials. The specific arrangement of substituents on the aniline ring influences the molecule's ability to form these interactions and ultimately dictates the structural and electronic properties of the resulting material. chemrxiv.org Aniline itself is a known precursor for creating dye and sensitizer (B1316253) molecules, and its substituted derivatives are explored for producing non-linear optical molecules. chemrxiv.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅ClIN |
| Molecular Weight | 253.47 g/mol |
| CAS Number | 84483-28-3 |
| Physical Form | Solid |
| InChI Key | UTFIHWOTCWJTGT-UHFFFAOYSA-N |
This data is compiled from multiple sources. nih.govsigmaaldrich.comscbt.com
Catalysis Research
In the field of homogeneous catalysis, the performance of a metal catalyst is heavily dependent on the ligands coordinated to the metal center. These ligands modulate the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability. Substituted anilines are valuable precursors for synthesizing a wide variety of ligands, particularly N-heterocyclic carbenes (NHCs). researchgate.net
NHC ligands are known for forming very stable bonds with transition metals and are used in a vast array of chemical transformations, including cross-coupling reactions and C-H functionalizations. researchgate.net The substituents on the aniline precursor have a significant impact on the properties of the resulting NHC ligand and its metal complexes. researchgate.net The chloro and iodo groups of this compound can be used to fine-tune the electronic and steric nature of the ligand, allowing for the rational design of catalysts with enhanced performance for specific reactions. researchgate.netresearchgate.net
Environmental Chemistry Research
Halogenated aromatic compounds, including chloroanilines, can be released into the environment through industrial activities. nih.gov Research in environmental chemistry focuses on understanding the fate of these compounds, including their persistence and potential degradation pathways. Although specific studies on the environmental degradation of this compound are not detailed, research on analogous compounds provides a framework for such investigations.
For instance, studies on compounds like 2-chloro-4-nitroaniline (B86195) have shown that microorganisms can metabolize them. nih.gov Researchers typically elucidate the catabolic pathway, identifying the intermediate metabolites and the enzymes involved, such as monooxygenases and dioxygenases. nih.gov This type of research is critical for understanding the environmental fate of halogenated anilines and for developing potential bioremediation strategies. nih.gov
This compound, like other substituted anilines, is synthesized for use as an intermediate in the manufacture of various chemical products, such as dyes and agricultural chemicals. google.com The industrial production of chloroanilines often involves multi-step synthetic processes.
Patented methods for preparing similar compounds, such as 2-chloro and 2,6-dichloroanilines, provide insight into their formation. google.comgoogle.com These processes can start from corresponding anilides, which undergo selective halogenation reactions. google.com For example, a common strategy involves the bromination of a specific position on the aniline ring to direct subsequent chlorination to the desired ortho positions. google.com The final steps typically involve the reduction of the bromo-substituent and hydrolysis of the anilide group to yield the final chloroaniline product. google.comgoogle.com The control of reaction conditions, such as temperature and the use of buffers, is crucial for achieving high selectivity and yield. google.com
Advanced Research Outlook and Future Directions
Emerging Synthetic Strategies for Halogenated Anilines
The development of efficient and selective methods for the synthesis of polysubstituted anilines is a cornerstone of modern organic chemistry. Traditional methods often suffer from limitations such as harsh reaction conditions, low regioselectivity, and the generation of significant waste. Consequently, researchers are actively pursuing innovative strategies that offer milder conditions, higher precision, and improved sustainability.
One promising approach involves the transition-metal-free decarboxylative iodination of anthranilic acids. This method provides a practical route to 2-iodoanilines under oxygen, avoiding the need for expensive and toxic heavy metal catalysts. rsc.org For instance, the decarboxylative iodination of 2-amino-3-chlorobenzoic acid can yield 2-Chloro-6-iodoaniline, showcasing a more environmentally benign pathway.
Another area of intense research is the direct C-H functionalization of anilines. While challenging due to the directing effects of the amino group, recent advances have enabled the regioselective introduction of halogens. For example, palladium-catalyzed meta-C–H chlorination of anilines has been achieved using specialized ligands, opening up new avenues for creating previously inaccessible substitution patterns. acs.org Adapting such methodologies for the ortho-iodination of 2-chloroaniline (B154045) could provide a more direct route to the target compound.
Furthermore, the reactivity of aniline (B41778) derivatives is being exploited in novel ways. The treatment of N,N-dialkylaniline N-oxides with thionyl halides has emerged as a practical method for accessing electron-rich aryl halides through a temporary increase in the oxidation level of the aniline nitrogen. nih.gov This strategy allows for selective ortho-chlorination, which could be a key step in a multi-step synthesis of this compound.
The table below summarizes some emerging synthetic strategies relevant to halogenated anilines.
| Synthetic Strategy | Key Features | Potential Application for this compound |
| Decarboxylative Iodination | Transition-metal-free, uses oxygen as an oxidant. rsc.org | Synthesis from a corresponding anthranilic acid precursor. |
| C-H Functionalization | Direct introduction of halogens, regioselectivity controlled by ligands. acs.org | Direct ortho-iodination of 2-chloroaniline. |
| N-Oxide Chemistry | Selective halogenation via activation of the aniline. nih.gov | A multi-step synthesis involving initial ortho-halogenation. |
| Photochemical Dehydrogenation | Uses light to drive the synthesis of anilines from cyclohexanones. researchgate.net | A convergent approach combining substituted cyclohexanones and amines. |
Development of Novel Catalytic Systems
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is crucial for advancing the synthesis and functionalization of halogenated anilines. Transition metal catalysis, in particular, continues to offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uva.essemanticscholar.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable for the synthesis of arylamines. lookchem.com Research is now focused on developing more active and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups. For this compound, the differential reactivity of the C-I and C-Cl bonds can be exploited in sequential cross-coupling reactions. A key challenge is to develop catalytic systems that can selectively activate one C-X bond in the presence of the other. The use of specific ligands, such as BINAP, has been shown to be crucial for achieving high selectivity in the amination of chloro-iodopyridines, a principle that is directly applicable to this compound. lookchem.com
Beyond palladium, other transition metals like nickel are gaining prominence. Nickel catalysts are often more abundant and less expensive than their palladium counterparts and can exhibit unique reactivity. acs.org The development of nickel-based catalytic systems for the cross-coupling of aryl halides, including those found in this compound, is an active area of investigation.
A fascinating recent development is the use of anilines themselves as catalysts for halogenation reactions. researchgate.netnih.gov Arylamines can generate N-haloarylamine intermediates, which act as highly reactive and selective electrophilic halogen sources. nih.gov This "organocatalytic" approach avoids the use of metal catalysts altogether, aligning with the principles of green chemistry. The reactivity of these catalysts can be fine-tuned by altering the electronic properties of the aniline, offering a high degree of control over the halogenation process. nih.gov
The following table highlights key features of novel catalytic systems.
| Catalyst Type | Reaction | Advantages |
| Palladium-Ligand Systems | Cross-coupling (e.g., Buchwald-Hartwig) | High efficiency and functional group tolerance. lookchem.com |
| Nickel-Based Catalysts | Cross-coupling | Lower cost, unique reactivity profiles. acs.org |
| Aniline Organocatalysts | Electrophilic Halogenation | Metal-free, tunable reactivity, high selectivity. researchgate.netnih.gov |
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work has become a powerful driver of innovation in the chemical sciences. Density Functional Theory (DFT) and other computational methods are increasingly used to predict molecular properties, elucidate reaction mechanisms, and guide the design of new experiments. nih.govacs.orgresearchgate.net
For halogenated anilines like this compound, computational studies can provide valuable insights into their electronic structure, reactivity, and spectroscopic properties. researchgate.netchemrxiv.org For example, DFT calculations can be used to predict the relative reactivity of the C-I and C-Cl bonds towards different reagents, which is crucial for planning selective functionalization strategies. Molecular electrostatic potential maps can help to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its reactivity. chemrxiv.org
In the context of catalysis, computational modeling is instrumental in understanding catalyst-substrate interactions and rationalizing the observed selectivity. By modeling the transition states of catalytic cycles, researchers can identify the factors that control the reaction outcome and design more efficient catalysts.
Furthermore, the integration of computational and experimental approaches is proving to be highly effective in the study of intermolecular interactions. For instance, a combined experimental and DFT study on the interactions between 2-chloroaniline and substituted ethanols has provided a detailed understanding of the hydrogen bonding in these systems at both macroscopic and microscopic levels. researchgate.net This knowledge is critical for predicting the behavior of these compounds in different solvent environments and for designing new materials with specific properties. The study of perhalogenated anilines as bifunctional donors of hydrogen and halogen bonds in cocrystals is another excellent example where DFT calculations have been used to predict and understand supramolecular assemblies. nih.govacs.org
Exploration of Undiscovered Reactivity Profiles
While this compound is primarily valued as a synthetic intermediate, ongoing research is likely to uncover novel reactivity profiles and applications. The unique electronic and steric environment created by the ortho-chloro and ortho-iodo substituents, along with the amino group, can give rise to unexpected chemical behavior.
One area of exploration is the potential for this compound to participate in halogen bonding. The iodine atom, in particular, can act as a halogen bond donor, forming non-covalent interactions with Lewis bases. This property is being increasingly exploited in crystal engineering and supramolecular chemistry to construct complex, ordered structures. nih.govacs.org Studies on perhalogenated anilines have demonstrated their ability to act as bifunctional donors for both hydrogen and halogen bonds, leading to the formation of cocrystals with specific architectures. nih.govacs.org The interplay between the chloro, iodo, and amino groups in this compound could lead to unique and predictable supramolecular synthons.
The concept of replacing terminal amino groups in aniline oligomers with halogens has been explored computationally, suggesting that such "halogen-capped" molecules are no longer simple analogues of polyaniline but represent a new class of compounds with potentially useful electronic properties. acs.org This points towards a future where the reactivity of the halogen atoms in compounds like this compound is not just for building covalent bonds, but for tuning the material properties of larger molecular systems.
The future of research on this compound and related halogenated anilines is bright, with many exciting avenues for exploration. Advances in synthetic methodology, catalysis, and computational chemistry will undoubtedly lead to new and more efficient ways to prepare and utilize these valuable compounds, while a deeper understanding of their fundamental reactivity will open doors to currently unforeseen applications.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-iodoaniline, considering yield and purity?
Methodological Answer:
- Ullmann Coupling : Use iodobenzene derivatives with chlorinated aniline precursors in the presence of copper catalysts under controlled heating (150–200°C). Monitor reaction progress via TLC.
- Buchwald-Hartwig Amination : Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to couple aryl halides with amines. Optimize solvent (toluene or dioxane) and base (Cs₂CO₃) for improved yields .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >98% purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR in CDCl₃ or DMSO-d₆ to confirm aromatic proton environments and substituent positions. Compare chemical shifts with DFT-predicted values .
- Mass Spectrometry (HRMS) : Use ESI or EI modes to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 268.9412).
- IR Spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–I/C–Cl vibrations (500–800 cm⁻¹) .
Q. How can computational methods like DFT predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP with dispersion corrections) to model halogen bonding and electron density distribution .
- Basis Sets : Apply def2-TZVP for iodine and 6-31G(d) for lighter atoms.
- Output Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Detailed Documentation : Record reaction parameters (temperature, solvent ratios, catalyst loading) and deviations .
- Batch Consistency : Use high-purity reagents (≥99%) and calibrate equipment (e.g., temperature probes) regularly.
- Supplementary Data : Share raw spectra, chromatograms, and computational input files in open-access repositories .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR assignments with COSY/NOESY and compare computed IR spectra (e.g., using Gaussian 16) with experimental data .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify amine proton splitting patterns in NMR .
- Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and report confidence intervals .
Q. What strategies optimize reaction conditions for synthesizing this compound under mild conditions?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins) and temperature (80–100°C) while maintaining yields >85% .
- Photocatalysis : Explore visible-light-driven protocols using eosin Y or Ru(bpy)₃²⁺ to activate aryl halides at room temperature .
- Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising efficiency .
Q. How can DFT studies elucidate the mechanistic pathways of this compound in cross-coupling reactions?
Methodological Answer:
- Transition State Analysis : Locate TS structures using QST2 or QST3 methods in Gaussian. Calculate activation energies (ΔG‡) to compare pathways .
- Kinetic Isotope Effects (KIE) : Simulate / values for C–I bond cleavage steps to identify rate-determining stages .
- NBO Analysis : Examine charge transfer between catalyst and substrate to refine mechanistic models .
Q. What role do steric and electronic effects play in the regioselective functionalization of this compound?
Methodological Answer:
- Steric Maps : Generate Connolly surfaces (e.g., using Avogadro) to visualize hindrance at the ortho position .
- Hammett Plots : Corlate substituent σₚ values with reaction rates to quantify electronic influences .
- Competition Experiments : Compare yields of mono- vs. di-substituted products under identical conditions .
Q. How can researchers design robust stability studies for this compound under varying environmental conditions?
Methodological Answer:
- Accelerated Degradation Tests : Expose samples to UV light (254 nm), humidity (75% RH), and elevated temperatures (40–60°C) for 4–12 weeks .
- Analytical Monitoring : Use HPLC-PDA to track decomposition products (e.g., dehalogenated species) and assign structures via LC-MS/MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
